(Z)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile
Description
(Z)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is a structurally complex acrylonitrile derivative featuring a thiazole core substituted with a 2,4-dimethylphenyl group at position 2. The compound’s Z-configuration is stabilized by intramolecular hydrogen bonding between the amino group of the 4-bromo-2-methylphenyl moiety and the nitrile group. The bromine atom at the para position of the phenyl ring and the methyl groups on the thiazole-linked aromatic ring contribute to its steric and electronic profile, distinguishing it from related derivatives.
Properties
IUPAC Name |
(Z)-3-(4-bromo-2-methylanilino)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN3S/c1-13-4-6-18(14(2)8-13)20-12-26-21(25-20)16(10-23)11-24-19-7-5-17(22)9-15(19)3/h4-9,11-12,24H,1-3H3/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMMSJBPILKCNG-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=C(C=C3)Br)C)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=C\NC3=C(C=C(C=C3)Br)C)/C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Acrylonitrile Addition: The final step involves the addition of acrylonitrile to the thiazole derivative under basic conditions to form the desired acrylonitrile compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the phenyl groups, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine using reducing agents like lithium aluminum hydride.
Substitution: The bromo group on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the thiazole or phenyl rings.
Reduction: Amino derivatives from the reduction of the nitrile group.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug discovery and development. Its interactions with biological macromolecules can be studied to understand its potential therapeutic effects.
Medicine
In medicine, derivatives of this compound could be investigated for their pharmacological properties, including anti-inflammatory, anticancer, or antimicrobial activities. Research in this area focuses on modifying the compound to enhance its efficacy and reduce toxicity.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its potential chemical stability and reactivity. Its incorporation into materials could impart desirable properties, such as increased durability or resistance to environmental factors.
Mechanism of Action
The mechanism by which (Z)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may act by binding to these targets, altering their activity, and thereby modulating cellular processes.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous acrylonitrile-thiazole derivatives, focusing on substituent effects, stereochemistry, synthesis, and crystallographic data.
Structural and Substituent Comparisons
Key structural differences arise from variations in substituent groups on the phenyl and thiazole rings.
Key Observations :
- Steric Effects : The 2,4-dimethylphenyl group on the thiazole ring introduces greater steric bulk compared to the 4-nitrophenyl group in , which may hinder molecular packing or binding interactions.
- Planarity : The target compound’s partial planarity (due to Z-configuration) contrasts with the near-planar structure of , except for a perpendicular fluorophenyl group .
Physicochemical Properties
- Solubility: The nitro group in likely reduces solubility in nonpolar solvents compared to the target compound’s bromine and methyl groups.
- Melting Points : Crystalline derivatives like exhibit high melting points (>200°C) due to strong intermolecular interactions, a trend expected for the target compound.
Biological Activity
(Z)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound consists of a thiazole moiety linked to an acrylonitrile group, with specific substitutions that may influence its biological activity. The presence of a bromine atom and methyl groups on the phenyl rings is notable for its potential interaction with biological targets.
1. Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. In a study involving thiazole-integrated compounds, several derivatives showed IC50 values lower than reference drugs like doxorubicin, indicating strong antiproliferative activity ( ).
Table 1: Antitumor Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Reference Drug |
|---|---|---|---|
| Compound 1 | A-431 | 1.61 ± 1.92 | Doxorubicin |
| Compound 2 | HT29 | < 1.00 | Doxorubicin |
| Compound 3 | Jurkat | < 0.50 | Doxorubicin |
2. Anticonvulsant Activity
Thiazole compounds have also been evaluated for anticonvulsant properties. In particular, certain derivatives have shown efficacy in models of seizure activity, providing protection comparable to standard treatments like sodium valproate. The structure-activity relationship (SAR) suggests that specific substitutions enhance anticonvulsant effects ( ).
Case Study:
A study on thiazole-based analogues revealed that modifications at the phenyl ring significantly impacted anticonvulsant activity, with some compounds achieving complete protection in animal models.
3. Antimicrobial Activity
Thiazole derivatives have been reported to possess antimicrobial properties against various pathogens. Compounds similar to this compound were shown to exhibit antimicrobial activity comparable to established antibiotics ( ).
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 5 |
| Compound B | Escherichia coli | 10 |
| Compound C | Pseudomonas aeruginosa | 15 |
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Interaction with DNA: Similar thiazole compounds have been shown to intercalate with DNA, disrupting replication and transcription processes.
- Enzyme Inhibition: Some derivatives inhibit key enzymes involved in cancer cell metabolism and proliferation.
Q & A
Q. What are the key synthetic routes for synthesizing (Z)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile?
The compound is synthesized via multi-step organic reactions, including:
- Thiazole ring formation : Using precursors like 2,4-dimethylphenyl-substituted thiazole intermediates under reflux conditions with solvents such as ethanol or DMF .
- Acrylonitrile coupling : Aza-Michael addition or nucleophilic substitution reactions to attach the (4-bromo-2-methylphenyl)amino group. Catalysts like piperidine or palladium-based systems are employed for regioselectivity .
- Purification : Column chromatography or recrystallization ensures high purity (>95%) .
Q. How is the stereochemical (Z) configuration confirmed in this compound?
The Z-configuration at the acrylonitrile double bond is verified using:
- Nuclear Overhauser Effect (NOE) NMR : Spatial proximity between protons on the thiazole and aryl groups confirms geometry .
- X-ray crystallography : Provides unambiguous spatial arrangement of substituents .
Q. What analytical techniques are critical for structural characterization and purity assessment?
- NMR spectroscopy : 1H/13C NMR identifies functional groups and confirms substituent positions .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- HPLC : Monitors reaction progress and quantifies purity (>95%) .
Advanced Research Questions
Q. How can computational tools predict the biological activity of this compound?
- PASS (Prediction of Activity Spectra for Substances) : Predicts pharmacological profiles (e.g., kinase inhibition, antimicrobial activity) by analyzing structural motifs like the thiazole ring and nitrile group .
- Molecular docking : Simulates binding affinities to targets like EGFR or tubulin, guiding SAR studies .
Q. What strategies optimize reaction yields in multi-step syntheses?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility and reaction rates .
- Catalyst optimization : Palladium catalysts improve cross-coupling efficiency (e.g., Suzuki-Miyaura for aryl-thiazole bonds) .
- Temperature control : Stepwise heating (60–100°C) minimizes side reactions during cyclization .
Q. How does this compound interact with biological targets like kinases or tubulin?
- Enzyme inhibition assays : Measures IC50 values against cancer-associated kinases (e.g., EGFR, VEGFR2) using fluorescence-based assays .
- Tubulin polymerization studies : Quantifies disruption of microtubule dynamics via turbidity measurements, linked to the compound’s thiazole-acrylonitrile scaffold .
- Cellular apoptosis assays : Flow cytometry (Annexin V/PI staining) confirms pro-apoptotic effects in cancer cell lines .
Methodological Considerations
Q. How are structure-activity relationships (SAR) explored for derivatives of this compound?
- Substituent variation : Systematic replacement of bromo/methyl groups with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess potency shifts .
- Bioisosteric replacement : Swapping the thiazole ring with oxazole or pyridine to evaluate binding affinity changes .
Q. What are the stability considerations under varying storage conditions?
- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (>200°C) .
- Light sensitivity : Amber vials are recommended for storage due to potential nitro group photoreactivity .
Contradictions and Limitations
- Stereochemical outcomes : emphasizes Z-configuration via NOE NMR, while relies on X-ray crystallography. Cross-validation is advised.
- Catalyst efficiency : Palladium catalysts () may offer higher yields than copper-based systems (), but cost-to-benefit ratios require evaluation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
